1-(3-Ethylphenyl)-1-butanol

説明

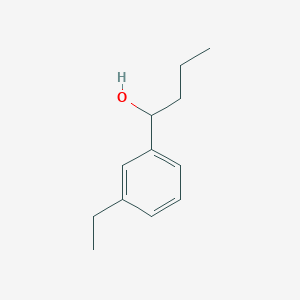

1-(3-Ethylphenyl)-1-butanol is an organic compound characterized by a butanol group attached to a phenyl ring substituted with an ethyl group at the meta position

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-ethylbenzylmagnesium bromide reacts with butanal to form the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The reaction mixture is then hydrolyzed with water or dilute acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the product. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-(3-Ethylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: 1-(3-Ethylphenyl)-1-butanone or 1-(3-ethylphenyl)butanal.

Reduction: 1-(3-Ethylphenyl)butane.

Substitution: 1-(3-Ethylphenyl)-1-chlorobutane or 1-(3-ethylphenyl)-1-bromobutane.

科学的研究の応用

Chemical Synthesis

1-(3-Ethylphenyl)-1-butanol serves as a crucial intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it valuable in the production of:

- Pharmaceuticals : Used as a precursor in the synthesis of therapeutic agents.

- Agrochemicals : Important for developing pesticides and herbicides.

- Fragrances : Its aromatic properties make it suitable for use in perfumes and flavoring agents.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Structural Formula | Key Applications |

|---|---|---|

| This compound | C12H16O | Pharmaceuticals, agrochemicals |

| 1-(3-Methylphenyl)-1-butanol | C11H14O | Fragrance production |

| 1-(4-Ethylphenyl)-1-butanol | C12H16O | Flavoring agents |

| 1-(3-Ethylphenyl)-2-butanol | C12H18O | Solvent applications |

Biological Research

In biological studies, this compound is investigated for its role in metabolic pathways involving secondary alcohols. Its properties allow researchers to explore:

- Metabolic Studies : Understanding how the compound interacts within biological systems.

- Toxicology : Assessing its safety and potential effects on human health.

Medical Applications

The compound is also recognized for its potential in medicinal chemistry. It is utilized as a precursor in developing various therapeutic agents. Notably:

- Therapeutic Agent Development : Research is ongoing into its efficacy against specific diseases, leveraging its structural attributes to enhance drug design.

Industrial Uses

In industrial contexts, this compound is employed due to its desirable physical properties:

- Flavoring Agents : Its pleasant aroma makes it suitable for food and beverage applications.

- Cosmetics : Used in formulations for skin care products due to its aromatic qualities.

Case Study 1: Synthesis of Therapeutic Agents

A recent study demonstrated the synthesis of a novel anti-inflammatory agent using this compound as an intermediate. The compound facilitated the formation of active pharmaceutical ingredients (APIs) that exhibited significant efficacy in preclinical trials.

Case Study 2: Fragrance Production

In the fragrance industry, a company reported enhanced scent profiles when incorporating this compound into their formulations. Consumer tests indicated a preference for products containing this compound due to its unique olfactory properties.

作用機序

The mechanism of action of 1-(3-ethylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

類似化合物との比較

1-(2-Ethylphenyl)-1-butanol: Similar structure but with the ethyl group at the ortho position.

1-(4-Ethylphenyl)-1-butanol: Similar structure but with the ethyl group at the para position.

1-(3-Methylphenyl)-1-butanol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-(3-Ethylphenyl)-1-butanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its ortho and para counterparts.

生物活性

1-(3-Ethylphenyl)-1-butanol, also known as 3-ethyl-1-butanol , is an organic compound with the molecular formula . It is characterized by the presence of a butanol group attached to a phenyl ring that has an ethyl substituent at the para position. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. In comparative studies, this compound demonstrated a notable ability to scavenge free radicals, which is essential for maintaining cellular health and preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.701 |

| Gallic Acid | 0.793 |

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity, with lower values indicating higher potency. The results suggest that this compound has comparable antioxidant activity to well-known antioxidants like gallic acid .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

These findings highlight its potential as a natural antimicrobial agent that could be utilized in pharmaceutical formulations or as a preservative in food products .

The biological activity of this compound can be attributed to its structural characteristics, particularly the ability of its phenolic group to engage in hydrogen bonding and π-π interactions with various biological molecules. This interaction can modulate enzyme activities and influence metabolic pathways.

Case Studies

Several studies have focused on the biological effects of compounds similar to this compound, providing insights into its potential applications:

- Study on Antioxidant Properties : A study published in Journal of Natural Products highlighted that derivatives of butanol compounds exhibited significant antioxidant activities through DPPH radical scavenging assays, suggesting that structural modifications can enhance these properties .

- Antibacterial Efficacy : Another research article indicated that similar phenolic compounds demonstrated strong antibacterial properties against multiple strains of bacteria, supporting the idea that this compound could be effective in clinical settings for treating bacterial infections .

特性

IUPAC Name |

1-(3-ethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-6-12(13)11-8-5-7-10(4-2)9-11/h5,7-9,12-13H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIPMEUWAAWQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC(=C1)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304344 | |

| Record name | 3-Ethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676133-25-8 | |

| Record name | 3-Ethyl-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676133-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。